3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 667912-57-4
VCID: VC21493569
InChI: InChI=1S/C13H12FNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3
SMILES: COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Molecular Formula: C13H12FNO3S
Molecular Weight: 281.3g/mol

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

CAS No.: 667912-57-4

Cat. No.: VC21493569

Molecular Formula: C13H12FNO3S

Molecular Weight: 281.3g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide - 667912-57-4

CAS No. 667912-57-4
Molecular Formula C13H12FNO3S
Molecular Weight 281.3g/mol
IUPAC Name 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H12FNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3
Standard InChI Key IOTZSRAMSRGDGY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Canonical SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Chemical Identity and Structural Properties

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is classified as an organic sulfonamide with specific functional groups that contribute to its chemical behavior and biological interactions. The compound possesses the following key identifiers and properties:

ParameterValue
CAS Number667912-57-4
Molecular FormulaC₁₃H₁₂FNO₃S
Molecular Weight281.3 g/mol
IUPAC Name3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Standard InChIInChI=1S/C13H12FNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3
Standard InChIKeyIOTZSRAMSRGDGY-UHFFFAOYSA-N

The compound features a sulfonamide linkage (-SO₂NH-) connecting a 3-fluorobenzenesulfonyl group to a 4-methoxyphenyl moiety. This structural arrangement creates a molecule with specific electronic properties and potential for hydrogen bonding, influencing its interactions with biological targets.

Structural Features and Characteristics

The molecular structure of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide contains several key functional groups:

  • A benzenesulfonyl group with a fluorine atom at the meta position

  • A sulfonamide bridge (-SO₂NH-)

  • A 4-methoxyphenyl group attached to the nitrogen atom of the sulfonamide

The fluorine substituent contributes to the compound's lipophilicity and metabolic stability, while the methoxy group enhances its binding affinity to specific biological targets. The sulfonamide linkage serves as both a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition processes.

Synthesis Methodologies

The synthesis of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves a condensation reaction between 3-fluorobenzenesulfonyl chloride and 4-methoxyaniline. This reaction proceeds via nucleophilic substitution at the sulfonyl center and requires appropriate reaction conditions to achieve optimal yields.

Biological Activity and Mechanisms

Research indicates that 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This inhibitory action has important implications for several physiological processes and potential therapeutic applications.

Enzyme Inhibition Profile

The compound's interaction with carbonic anhydrase enzymes involves:

  • Binding to the active site of the enzyme

  • Formation of coordination bonds with the zinc ion present in the enzyme

  • Establishment of hydrogen bonds with surrounding amino acid residues

  • Disruption of the enzyme's catalytic activity

This mechanism of inhibition is similar to other sulfonamide-based compounds but may have unique characteristics due to the specific electronic and steric properties contributed by the fluorine and methoxy substituents.

Structure-Activity Relationship

The presence of both the 3-fluoro substituent on the benzenesulfonyl group and the 4-methoxy group on the anilide component contributes significantly to the compound's biological activity. These functional groups influence:

  • The compound's binding affinity to target proteins

  • Its lipophilicity and membrane permeability

  • Metabolic stability and pharmacokinetic properties

  • Selectivity for specific enzyme isoforms

Comparative Analysis with Related Compounds

To better understand the significance of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, it is valuable to compare it with structurally related compounds.

Structural Analogs and Their Properties

Several compounds share structural similarities with 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide:

CompoundKey DifferencesBiological Activity
3-fluoro-N-(4-methoxyphenyl)benzamideContains a carbonyl (C=O) instead of sulfonyl (SO₂) groupDifferent binding profile and reduced enzymatic inhibition
N-(4-phenoxyphenyl)benzenesulfonamide derivativesContains phenoxy group instead of methoxy; lacks fluorineFunctions as progesterone receptor antagonists
3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamideContains additional piperazine and carbonyl groupsMore complex binding interactions; potential for multi-target activity

The structural differences among these compounds result in distinct biological activities and therapeutic potentials. For example, while 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide primarily targets carbonic anhydrase enzymes, N-(4-phenoxyphenyl)benzenesulfonamide derivatives function as progesterone receptor antagonists with applications in treating conditions such as uterine leiomyoma, endometriosis, and certain forms of breast cancer .

Structure-Activity Insights from Related Compounds

Research on benzenesulfonamide derivatives has revealed valuable structure-activity relationships that may be relevant to understanding 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide:

  • The position and nature of substituents on the benzenesulfonyl ring significantly influence binding affinity and selectivity

  • The introduction of halogen atoms, particularly fluorine, often enhances metabolic stability and lipophilicity

  • The nature of the N-substituent plays a crucial role in determining the compound's biological profile

  • The presence of methoxy groups can enhance hydrogen-bonding capabilities and target recognition

Studies of N-(4-phenoxyphenyl)benzenesulfonamide derivatives showed that the 3-trifluoromethyl derivative exhibited potent PR-antagonistic activity with high binding affinity and selectivity, suggesting that fluorinated substituents at the meta position of the benzenesulfonyl group can significantly enhance biological activity .

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